molecular formula C8H16ClF2N B2425407 1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride CAS No. 1389313-35-2

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride

Cat. No.: B2425407
CAS No.: 1389313-35-2
M. Wt: 199.67
InChI Key: SNRYLSXRFVUNII-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl It is a derivative of cyclohexylamine, where the cyclohexane ring is substituted with two fluorine atoms at the 4-position and an ethyl group at the 1-position

Preparation Methods

The synthesis of 1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Amination: The amine group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid (HCl).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using aqueous base such as sodium hydroxide (NaOH).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound can be used in studies involving the interaction of fluorinated amines with biological systems, including enzyme inhibition and receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Fluorine atoms can form strong hydrogen bonds and dipole interactions, which can enhance the compound’s potency and specificity. The exact molecular pathways involved depend on the specific biological system and target being studied.

Comparison with Similar Compounds

1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

    4,4-Difluorocyclohexan-1-amine hydrochloride: Lacks the ethyl group, which can influence its chemical reactivity and biological activity.

    4,4-Difluorocyclohexylamine: Similar structure but without the hydrochloride salt, which can affect its solubility and stability.

    1-Ethylcyclohexan-1-amine: Lacks the fluorine atoms, which can significantly alter its chemical properties and biological interactions.

The uniqueness of this compound lies in the combination of the ethyl group and fluorine atoms, which can provide distinct advantages in terms of chemical reactivity, stability, and biological activity.

Properties

IUPAC Name

1-ethyl-4,4-difluorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-2-7(11)3-5-8(9,10)6-4-7;/h2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRYLSXRFVUNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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